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Introduction

DX126-262 is a novel antibody-drug conjugate (ADC) that targets the human epidermal growth
factor receptor 2 (HER2). This ADC is comprised of a humanized anti-HER2 monoclonal
antibody conjugated to a potent Tubulysin B analogue, Tub-114, via a stable linker.[1][2]
DX126-262 has demonstrated significant antitumor activity, particularly in HER2-positive
cancers.[1][3] Preclinical studies have shown that the combination of DX126-262 with standard
chemotherapy agents, such as Cisplatin and 5-Fluorouracil (5-FU), results in synergistic
antitumor effects in HER2-positive gastric cancer models.[1][2] This document provides
detailed application notes, quantitative data summaries, and experimental protocols for
researchers investigating the combination therapy of DX126-262.

Mechanism of Action

The therapeutic strategy of DX126-262 in combination with Cisplatin and 5-FU leverages a
multi-pronged attack on cancer cells.

e DX126-262: The anti-HER2 antibody component of DX126-262 selectively binds to HER2-
overexpressing cancer cells.[1] Upon internalization, the linker is cleaved, releasing the
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cytotoxic payload, Tub-114.[4] Tub-114 is a potent microtubule inhibitor that disrupts
microtubule polymerization, leading to cell cycle arrest and apoptosis.[5][6]

o Cisplatin: This platinum-based chemotherapeutic agent forms DNA adducts, which interfere
with DNA replication and transcription, ultimately inducing apoptosis.

e 5-Fluorouracil (5-FU): As a pyrimidine analog, 5-FU inhibits thymidylate synthase, a key
enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to the
disruption of DNA synthesis and repair, causing cell death.

The synergistic effect of this triple combination is attributed to the targeting of distinct and
critical cellular pathways, enhancing the overall cytotoxic effect against cancer cells.[1]

Data Presentation
In Vitro Efficacy: Cell Proliferation Inhibition

The synergistic effect of DX126-262 in combination with Cisplatin or 5-FU on the proliferation of
the HER2-positive human gastric cancer cell line NCI-N87 was evaluated using a Cell Counting
Kit-8 (CCK-8) assay after 5 days of treatment.[1]

Table 1: In Vitro Growth Inhibition of NCI-N87 Cells with DX126-262 in Combination with
Cisplatin.[1]
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DX126-262 (ng/mL) Cisplatin (pM) Growth Inhibition (%)
0 0 0

1 0 ~15
10 0 ~40
100 0 ~60
0 0.1 ~10
0 1 ~30
0 10 ~55
1 0.1 ~30
1 1 ~50
1 10 ~70
10 0.1 ~55
10 1 ~75
10 10 ~85
100 0.1 ~70
100 1 ~85
100 10 ~95

Table 2: In Vitro Growth Inhibition of NCI-N87 Cells with DX126-262 in Combination with 5-FU.
[1]
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DX126-262 (ng/mL) 5-FU (pM) Growth Inhibition (%)
0 0 0

1 0 ~15
10 0 ~40
100 0 ~60
0 0.1 ~5
0 1 ~20
0 10 ~45
1 0.1 ~25
1 1 ~45
1 10 ~65
10 0.1 ~50
10 1 ~65
10 10 ~80
100 0.1 ~65
100 1 ~80
100 10 ~90

Note: The values in the tables are approximate, as they have been extracted from graphical
representations in the source publication.[1]

In Vivo Efficacy: NCI-N87 Xenograft Model

The antitumor efficacy of the triple combination therapy was evaluated in a mouse xenograft
model established with NCI-N87 cells.[1]

Table 3: In Vivo Antitumor Efficacy of DX126-262, Cisplatin, and 5-FU Combination in NCI-N87
Xenograft Model.[1]
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Mean Tumor
Tumor Growth

Treatment Group Dose Volume (mm?3) at o
Inhibition (TGI) (%)
Day 21
Vehicle Control - ~1500 -
DX126-262 3 mg/kg, q3d ~800 ~47

) ] 5 mg/kg (Cis) + 50
Cisplatin + 5-FU ~900 ~40
mg/kg (5-FU), q3d

3 mg/kg (DX126-262)
+ 5 mg/kg (Cis) + 50 ~200 ~87
mg/kg (5-FU), q3d

DX126-262 +
Cisplatin + 5-FU

3 mg/kg (Herceptin) +
5 mg/kg (Cis) + 50 ~600 ~60
mg/kg (5-FU), g3d

Herceptin + Cisplatin
+5-FU

DS-8201a 3 mg/kg, q3d ~400 ~73

Note: The values in the table are approximate, as they have been extracted from graphical
representations in the source publication. TGI was calculated relative to the vehicle control
group.[1] The triple combination therapy did not result in superimposed toxicity, as indicated by
stable body weights of the mice during the treatment period.[3]

Mandatory Visualization
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Caption: HER2 signaling pathway and the mechanism of action of DX126-262.
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Caption: Workflow for evaluating DX126-262 combination therapy.
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Experimental Protocols
Cell Proliferation Assay (CCK-8)

This protocol is for assessing the in vitro efficacy of DX126-262 in combination with other drugs
on cancer cell proliferation.

Materials:

NCI-N87 (HER2-positive gastric cancer) cell line

e RPMI-1640 medium

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin

e Trypsin-EDTA

o 96-well cell culture plates

e Cell Counting Kit-8 (CCK-8)

» Microplate reader

e DX126-262, Cisplatin, 5-FU

Procedure:

o Cell Seeding:

[e]

Culture NCI-N87 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C in a 5% COz incubator.

[e]

Harvest cells using Trypsin-EDTA and perform a cell count.

o

Seed 5 x 108 cells in 100 pL of medium per well in a 96-well plate.

Incubate for 24 hours to allow for cell attachment.

[¢]
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e Drug Treatment:

o

Prepare serial dilutions of DX126-262, Cisplatin, and 5-FU in culture medium.

[¢]

For combination studies, prepare a matrix of concentrations for each drug combination.

o

Remove the old medium from the wells and add 100 pL of the drug-containing medium to
the respective wells. Include vehicle-only wells as a control.

[¢]

Incubate the plate for 5 days.
o CCK-8 Assay:

o Add 10 pL of CCK-8 solution to each well.

o Incubate the plate for 1-4 hours at 37°C.

o Measure the absorbance at 450 nm using a microplate reader.
o Data Analysis:

o Calculate the percentage of cell growth inhibition using the following formula: Growth
Inhibition (%) = (1 - (Absorbance of treated wells / Absorbance of control wells)) * 100

o Use software such as SynergyFinder or CompuSyn to calculate combination indices (ClI)
to determine if the drug interactions are synergistic (Cl < 1), additive (ClI = 1), or
antagonistic (Cl > 1).[1]

In Vivo Xenograft Study

This protocol describes the evaluation of the antitumor efficacy of DX126-262 combination
therapy in a mouse xenograft model.

Materials:
e Female BALB/c nude mice (4-6 weeks old)

e NCI-N87 cells
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Matrigel

Calipers

DX126-262, Cisplatin, 5-FU

Sterile PBS or other appropriate vehicle
Procedure:
e Tumor Cell Implantation:

o Harvest NCI-N87 cells and resuspend them in a 1.1 mixture of sterile PBS and Matrigel at
a concentration of 1 x 108 cells/mL.

o Subcutaneously inject 100 uL of the cell suspension (1 x 107 cells) into the right flank of
each mouse.

e Tumor Growth Monitoring and Grouping:

o Monitor tumor growth by measuring the length and width of the tumors with calipers every
2-3 days.

o Calculate tumor volume using the formula: Volume = (Length x Width?) / 2.

o When the mean tumor volume reaches approximately 100-150 mm3, randomize the mice
into treatment and control groups (n=6-8 mice per group).

e Drug Administration:
o Prepare the drug formulations in the appropriate vehicle.

o Administer the drugs to the respective groups via intravenous (for DX126-262) or
intraperitoneal (for Cisplatin and 5-FU) injection according to the dosing schedule (e.g.,
every 3 days).

o The control group should receive the vehicle only.
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» Efficacy Evaluation:
o Continue to measure tumor volumes and mouse body weights twice weekly.

o At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for weight
measurement and further analysis.

o Data Analysis:

o Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the
control group: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume
of control group)) * 100

o Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the
differences in tumor growth between the groups.

Western Blot Analysis for Apoptosis Markers

This protocol can be used to investigate the molecular mechanisms of cell death induced by
the combination therapy.

Materials:

Treated and untreated NCI-N87 cells

o RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels and running buffer

e PVDF membrane

o Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax,
anti--actin)
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e HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

e Protein Extraction:
o Lyse the cells in RIPA buffer on ice.
o Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
o Determine the protein concentration using a BCA assay.

e SDS-PAGE and Western Blotting:
o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins by size on an SDS-PAGE gel.
o Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:

o

Block the membrane in blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

[¢]

[e]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

o

Wash the membrane again with TBST.
e Detection:

o Apply the ECL substrate to the membrane.
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o Capture the chemiluminescent signal using an imaging system.

o Data Analysis:

o Quantify the band intensities using image analysis software.

o Normalize the expression of the proteins of interest to a loading control (e.g., B-actin).

o Compare the expression levels of apoptosis markers between treated and untreated
groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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